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2'-Inosinic acid, disodium salt - 97259-69-3

2'-Inosinic acid, disodium salt

Catalog Number: EVT-3454270
CAS Number: 97259-69-3
Molecular Formula: C10H11N4Na2O8P
Molecular Weight: 392.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Inosinic acid, disodium salt, also known as disodium inosinate, is a nucleotide derivative with the chemical formula C10H11N4Na2O8P. This compound is primarily used as a flavor enhancer in food products and is classified as a food additive under the E631 designation. It is derived from inosinic acid, which plays a crucial role in cellular metabolism and energy transfer. Disodium inosinate is often used in combination with monosodium glutamate to enhance umami flavor in various culinary applications.

Source and Classification

Disodium inosinate can be sourced through bacterial fermentation processes or obtained from animal products. It is classified under nucleotides and nucleotide derivatives, which are essential components of nucleic acids and play significant roles in cellular processes such as energy transfer and signal transduction. The compound is recognized as safe for consumption and is commonly used in the food industry.

Synthesis Analysis

Methods

Disodium inosinate can be synthesized via several methods:

  1. Bacterial Fermentation: This method involves fermenting sugars, such as those derived from tapioca starch, using specific strains of bacteria that can produce nucleotides.
  2. Chemical Synthesis: Although less common, chemical synthesis routes can be employed to create disodium inosinate from simpler precursors through various chemical reactions.

Technical Details

The fermentation process typically requires controlled conditions to optimize yield and purity. The bacterial strains used are selected for their efficiency in converting sugars into nucleotides, including 2'-inosinic acid.

Molecular Structure Analysis

Structure

The molecular structure of 2'-inosinic acid, disodium salt consists of a purine base (hypoxanthine) attached to a ribose sugar and phosphate group. The disodium salt form indicates the presence of two sodium ions associated with the phosphate group.

Data

  • Molecular Formula: C10H11N4Na2O8P
  • Average Mass: 392.170 Da
  • Monoisotopic Mass: 392.010986 Da
  • InChI Key: KQCIGEIXDXQSGM-MSQVLRTGSA-L
Chemical Reactions Analysis

Reactions

Disodium inosinate participates in various biochemical reactions, including:

  1. Hydrolysis: It can hydrolyze to release inosine and phosphate.
  2. Oxidation: Under certain conditions, it may undergo oxidation reactions.
  3. Dephosphorylation: The compound can be converted into other nucleotides through dephosphorylation processes.

Technical Details

The breakdown of disodium inosinate often involves enzymatic activity within biological systems, where enzymes like 5'-nucleotidase play a significant role in its metabolism.

Mechanism of Action

Disodium inosinate acts primarily as a flavor enhancer by stimulating taste receptors that detect umami flavors. This mechanism involves interaction with specific receptors on taste buds, leading to enhanced perception of savory tastes.

Process and Data

Upon consumption, disodium inosinate is metabolized into inosine, which can further degrade into hypoxanthine and other metabolites involved in energy metabolism and nucleotide synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white crystalline powder
  • Solubility: Soluble in water; insoluble in ether
  • Optical Activity: Specific rotation [α]20/D -30.0 to -34.0 (c = 1% in water)

Chemical Properties

  • Molecular Weight: 392.17 g/mol
  • Water Content: Typically contains about 25% water when hydrated
  • Stability: Stable under standard storage conditions; recommended storage below 15°C to maintain quality.
Applications

Disodium inosinate has several scientific uses:

  1. Food Industry: Widely used as a flavor enhancer in processed foods, snacks, and seasonings.
  2. Biochemical Research: Utilized in studies involving nucleotide metabolism and enzymatic reactions.
  3. Pharmaceuticals: Investigated for its potential roles in enhancing drug formulations due to its metabolic properties.
Biosynthesis and Enzymatic Pathways of Inosinic Acid Derivatives

Ribonucleotide Metabolism and Purine Nucleotide Synthesis

Inosinic acid (inosine monophosphate, IMP) serves as the foundational precursor for purine nucleotide biosynthesis. The de novo synthesis pathway initiates with 5-phospho-α-D-ribose 1-diphosphate (PRPP), which undergoes a 10-step enzymatic cascade to form IMP. Key atoms in the purine ring derive from multiple sources:

  • N1: Aspartate
  • N3 & N9: Glutamine
  • C4, C5, N7: Glycine (incorporated intact)
  • C2 & C8: Formate (transferred via 10-formyltetrahydrofolate)
  • C6: Bicarbonate (HCO₃⁻) [1] [3]

The pathway culminates in the cyclization of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) catalyzed by IMP cyclohydrolase, yielding IMP. This intermediate is a metabolic branch point:

  • AMP synthesis: IMP + aspartate → adenylosuccinate (GTP-dependent) → AMP + fumarate
  • GMP synthesis: IMP → xanthosine monophosphate (XMP, NAD⁺-dependent) → GMP (ATP-dependent amination) [1] [3]

Table 1: Key Enzymes in De Novo Purine Nucleotide Synthesis

EnzymeReaction CatalyzedCofactors/Regulators
AmidophosphoribosyltransferasePRPP → 5-phosphoribosylamineGlutamine; Inhibited by AMP/GMP
Phosphoribosylamine-glycine ligaseAdds glycine to growing purineATP
AICAR transformylaseFormylation of AICAR10-formyltetrahydrofolate
IMP cyclohydrolaseRing closure to form IMP

Enzymatic Regulation of Inosinate Production in Eukaryotic Systems

IMP biosynthesis is tightly regulated via feedback inhibition and enzyme compartmentalization:

  • Allosteric control: AMP and GMP inhibit glutamine-5-phosphoribyl-1-pyrophosphate-amidotransferase, the first committed step of de novo synthesis. This prevents PRPP diversion toward purines when nucleotide pools are replete [1] [3].
  • Cross-regulation: AMP synthesis requires GTP, while GMP synthesis requires ATP. This reciprocal dependency balances adenine and guanine nucleotide pools [1].
  • Enzyme multifunctionality: Eukaryotes utilize bifunctional enzymes (e.g., ATIC) that catalyze non-sequential steps, enhancing pathway efficiency through substrate channeling [1].
  • Transcriptional control: Hypoxia-inducible factors (HIFs) upregulate IMP dehydrogenase under low-oxygen conditions, favoring GTP synthesis for cell proliferation [2] [9].

Table 2: Major Regulatory Nodes in IMP Metabolism

Regulation PointEffectorsBiological Impact
AmidophosphoribosyltransferaseAMP, GMP (inhibitors); PRPP (activator)Gatekeeps purine synthesis initiation
Adenylosuccinate synthetaseGDP, GMP (inhibitors)Modulates AMP:IMP flux ratio
IMP dehydrogenaseMycophenolate, GTP (inhibitors)Controls guanylate nucleotide abundance

ATP Degradation Pathways and 5′-Inosinate Accumulation Dynamics

Postmortem or hypoxic conditions trigger ATP catabolism to IMP, a critical route for inosinate accumulation:

  • ATP dephosphorylation: ATP → ADP → AMP via cytosolic 5'-nucleotidases.
  • AMP deamination: AMP → IMP + NH₄⁺ via AMP deaminase (AMPD). This irreversible reaction commits adenylates to inosinate production [1] [10].
  • IMP dephosphorylation: IMP → inosine → hypoxanthine via 5'-nucleotidase and purine nucleoside phosphorylase (rate-limiting step) [2].

Accumulation kinetics are tissue-specific:

  • Skeletal muscle: Rapid IMP buildup during high-intensity exercise due to AMPD1 isoform activity, peaking within seconds of ATP depletion [10].
  • Fish tissue: IMP concentration correlates with freshness; levels rise postmortem and decline as bacterial nucleotidases convert IMP to hypoxanthine [3] .
  • pH dependence: AMP deaminase activity increases 10-fold when pH drops from 7.0 to 6.5, accelerating IMP generation in acidic environments (e.g., ischemic muscle) [1] [10].

Microbial Fermentation Strategies for Nucleotide Precursor Generation

Industrial-scale disodium inosinate (E631) production relies on microbial fermentation due to cost efficiency and scalability. Two primary approaches dominate:

Bacterial Fermentation (Carbon Source-Based)

  • Strain selection: Bacillus subtilis or Corynebacterium ammoniagenes mutants with purine pathway deregulation.
  • Feedstock: Glucose/tapioca starch hydrolyzed to provide carbon backbone for purine ring assembly.
  • Process:
  • Inosine accumulates via submerged fermentation (72–96 hours, pH 6.5–7.0, 30–37°C).
  • Inosine phosphorylated using phosphoryl chloride (POCl₃) to form inosinic acid.
  • Neutralization: NaOH addition yields disodium inosinate crystals [4] [7].

Yeast Extract Processing (Nucleotide Degradation)

  • Yeast lysis: Saccharomyces cerevisiae cells disrupted to release RNA.
  • Enzymatic hydrolysis:
  • 5'-Phosphodiesterase (from Actinobacteria) cleaves RNA to 5'-nucleotides.
  • Deaminases convert AMP to IMP.
  • Purification: Ion-exchange chromatography isolates IMP, followed by disodium salt crystallization [8].

Table 3: Comparison of Disodium Inosinate Production Methods

ParameterBacterial FermentationYeast Extract Processing
Yield15–20 g/L inosine5–8% IMP from yeast RNA
Key EnzymesEndogenous purine pathway enzymesExogenous nucleases, deaminases
AdvantagesHigh scalability; vegan-friendlyUtilizes waste from brewing industry
Purity ChallengesRemoval of cellular metabolitesSeparation from GMP/other nucleotides

Properties

CAS Number

97259-69-3

Product Name

2'-Inosinic acid, disodium salt

IUPAC Name

disodium;[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

392.17 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YYFUNRBWXFOAHV-IDIVVRGQSA-L

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]

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